3-Fluorodibenz[b,e]oxepin-11(6H)-one
Overview
Description
3-Fluorodibenz[b,e]oxepin-11(6H)-one is a chemical compound belonging to the dibenzoxepin family. This compound is characterized by its tricyclic structure, which includes a fluorine atom attached to the dibenzoxepin core. The dibenzoxepin family is known for its diverse pharmacological properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorodibenz[b,e]oxepin-11(6H)-one typically involves the following steps:
Formation of the Dibenzoxepin Core: The initial step involves the formation of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a biphenyl derivative, with an appropriate reagent to form the oxepin ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the dibenzoxepin core through a fluorination reaction. This can be accomplished using reagents such as elemental fluorine or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate compound to form the ketone group at the 11-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluorodibenz[b,e]oxepin-11(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted dibenzoxepin derivatives with various functional groups.
Scientific Research Applications
3-Fluorodibenz[b,e]oxepin-11(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or analgesic.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluorodibenz[b,e]oxepin-11(6H)-one involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin: The parent structure without the fluorine atom.
Doxepin: A tricyclic antidepressant derived from dibenzoxepin.
Fluradoline: An analgesic compound also derived from dibenzoxepin.
Uniqueness
3-Fluorodibenz[b,e]oxepin-11(6H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it distinct from its non-fluorinated counterparts.
Properties
IUPAC Name |
3-fluoro-6H-benzo[c][1]benzoxepin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAIXEGWNRZEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454325 | |
Record name | 3-fluorodibenzo[b,e]oxepin-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114312-48-0 | |
Record name | 3-fluorodibenzo[b,e]oxepin-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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